molecular formula C24H32ClN5O2 B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

Katalognummer: B1662790
CAS-Nummer: 1001264-89-6
Molekulargewicht: 458.0 g/mol
InChI-Schlüssel: GRZXWCHAXNAUHY-NSISKUIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ipatasertib ist ein experimenteller Krebsmedikament, das von Roche entwickelt wurde. Es ist ein niedermolekularer Inhibitor von AKT, einer Schlüsselkomponente des PI3K/AKT-Signalwegs. Dieser Signalweg ist entscheidend für das Zellwachstum, das Überleben und den Metabolismus. This compound wurde von Genentech in Zusammenarbeit mit Array Biopharma entdeckt und befindet sich derzeit in Phase-III-Studien zur Behandlung von Brustkrebs .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sindDie industriellen Produktionsmethoden für this compound beinhalten die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Ipatasertib is synthesized through a series of chemical reactions involving various reagents and conditionsThe industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Asymmetric Reduction of Ketones

A critical step involves the reduction of a prochiral ketone to the (R,R)-trans alcohol intermediate using engineered ketoreductases (KREDs). Key findings include:

  • Enzyme Optimization : A Sporidiobolus salmonicolor KRED variant (M3) was engineered via mutational scanning, achieving a 64-fold increase in apparent k<sub>cat</sub> and improved process robustness .

  • Reaction Conditions :

    ParameterValue
    Substrate loading100 g/L
    iPrOH concentration8% (v/v)
    Temperature28°C
    Conversion≥98%
    Diastereomeric excess99.7% (R,R-trans)
    This process leverages cofactor recycling with isopropyl alcohol (iPrOH) to drive equilibrium toward the target product .

Grignard Reaction in Continuous Flow

A key intermediate is synthesized via a Br/Mg exchange reaction followed by 5-exo-dig cyclization in a continuous flow system:

  • Reaction Sequence :

    • Bromine/magnesium exchange forms a magnesium species.

    • Intramolecular cyclization forms a five-membered ring.

  • Process Parameters :

    ParameterValue
    Flow rate1.0 kg/h
    Unit operationsBr/Mg exchange → cyclization → hydrolysis → extraction
    YieldScalable to pilot-plant scale
    This method improves safety and scalability compared to batch processes .

Asymmetric Hydrogenation

The synthesis of fragment L involves asymmetric hydrogenation using a ruthenium catalyst:

  • Catalyst : [Ru(TFA)<sub>2</sub>((S)-BINAP)] with NaBr additive.

  • Conditions :

    ParameterValue
    S/C ratio10,000:1
    Hydrogen pressure18 atm
    SolventEtOH
    Temperature64–68°C
    Yield29.4 mmol scale
    This step achieves >99% conversion and 98.8:1.2 enantiomeric ratio .

Enzymatic Resolution

A triester substrate undergoes enzymatic resolution to produce a methyl stereocenter:

  • Process :

    StepReagent/EnzymeOutcome
    Asymmetric reductionKetoreductase (Codexis)Cyclopentylpyrimidine intermediate
    Carbonylative esterificationDieckmann cyclization
    This step is followed by a Dieckmann cyclization to form the cyclopentane ring .

Mannich Reaction for β<sup>2</sup>-Amino Acid

The β<sup>2</sup>-amino acid component is synthesized via an asymmetric aminomethylation reaction :

  • Key Features :

    • Uses a chiral amine catalyst.

    • Achieves high stereoselectivity.

    • Combined with the cyclopentylpyrimidine via a three-stage coupling .

Final Assembly and Purification

The final steps involve:

  • Coupling of the two chiral intermediates.

  • Isolation as a stable mono-HCl salt.

  • Purification via hydrolysis, extraction, and phase separation .

Wissenschaftliche Forschungsanwendungen

Ipatasertib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Es wird als Werkzeugverbindung verwendet, um den PI3K/AKT-Signalweg und seine Rolle beim Zellwachstum und -überleben zu untersuchen.

    Biologie: Es wird verwendet, um die molekularen Mechanismen von Krebs und anderen Krankheiten zu untersuchen.

    Medizin: Es wird in klinischen Studien zur Behandlung verschiedener Krebsarten, einschließlich Brustkrebs und Prostatakrebs, getestet.

    Industrie: Es wird bei der Entwicklung neuer Krebstherapien und anderer pharmazeutischer Produkte eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von AKT hemmt, einer Serin/Threoninkinase, die eine Schlüsselrolle im PI3K/AKT-Signalweg spielt. Durch die Bindung an die ATP-Bindungstasche von AKT verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, was zur Hemmung des Zellwachstums und -überlebens führt. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den PI3K/AKT-Signalweg, den FOXO3a-Transkriptionsfaktor und den NF-κB-Signalweg .

Wirkmechanismus

Ipatasertib exerts its effects by inhibiting the activity of AKT, a serine/threonine kinase that plays a key role in the PI3K/AKT pathway. By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cell growth and survival. The molecular targets and pathways involved include the PI3K/AKT pathway, the FOXO3a transcription factor, and the NF-κB signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ipatasertib ist unter den AKT-Inhibitoren einzigartig aufgrund seiner hohen Selektivität und Potenz. Ähnliche Verbindungen sind:

    MK-2206: Ein allosterischer AKT-Inhibitor, der an eine andere Stelle am AKT-Protein bindet.

    AZD5363: Ein ATP-kompetitiver AKT-Inhibitor mit einem ähnlichen Wirkmechanismus wie this compound.

    GSK2141795: Ein weiterer ATP-kompetitiver AKT-Inhibitor mit einem breiteren Wirkungsspektrum.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, alle drei Isoformen von AKT zu hemmen, was es zu einem hochwirksamen Inhibitor des PI3K/AKT-Signalwegs macht .

Biologische Aktivität

Ipatasertib (IPAT) is a selective inhibitor of the AKT kinase, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Its biological activity has been extensively studied in both preclinical models and clinical trials, demonstrating significant antitumor effects across various cancer types.

This compound exerts its effects primarily by inhibiting the phosphorylation and activation of AKT, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell growth and survival. By targeting AKT, this compound disrupts downstream signaling, resulting in:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces cell proliferation in various cancer cell lines, including uterine serous carcinoma (USC) and prostate cancer models .
  • Induction of Apoptosis : Treatment with this compound has been associated with increased activity of apoptotic markers such as cleaved caspase-3, -8, and -9 in a dose-dependent manner . The induction of apoptosis is mediated through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), which activates the Bax pathway .

In Vitro Studies

  • Cell Proliferation and Cycle Arrest :
    • This compound treatment led to a dose-dependent inhibition of cell proliferation in USC cell lines ARK1 and SPEC-2. The compound induced G1 phase arrest in ARK1 cells and G2 phase arrest in SPEC-2 cells .
    • Western blot analyses revealed decreased expression levels of cyclin-dependent kinases (CDK-4, CDK-6) and Cyclin D1 following treatment with this compound .
  • Apoptotic Pathways :
    • In USC cells treated with 25 µM this compound for 18 hours, significant increases in cleaved caspase activities were observed: 1.75-fold for caspase-3, 1.51-fold for caspase-8, and 1.69-fold for caspase-9 .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on tumors with AKT mutations. A notable study demonstrated that this compound combined with chemotherapy showed enhanced antitumor activity compared to chemotherapy alone .

Prostate Cancer

A randomized phase 2 trial evaluated the efficacy of this compound in patients with localized prostate cancer. The results indicated promising antitumor activity, particularly in patients with PTEN-deficient tumors .

Uterine Serous Carcinoma

In another study focusing on USC, this compound was shown to significantly inhibit tumor growth through its effects on the AKT/mTOR pathway, leading to reduced cell adhesion and invasion capabilities .

Summary Table of Biological Activities

Biological Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in USC cell lines
Apoptosis InductionIncreased cleaved caspase activities
Cell Cycle ArrestG1 and G2 phase arrest
Synergistic EffectsEnhanced efficacy with chemotherapy

Eigenschaften

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipatasertib
Reactant of Route 2
Reactant of Route 2
Ipatasertib
Reactant of Route 3
Ipatasertib
Reactant of Route 4
Reactant of Route 4
Ipatasertib
Reactant of Route 5
Reactant of Route 5
Ipatasertib
Reactant of Route 6
Reactant of Route 6
Ipatasertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.